3-Bromo-5-(4-BOC-piperazino)phenylboronic acid

Description

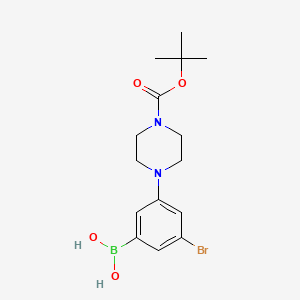

3-Bromo-5-(4-BOC-piperazino)phenylboronic acid (CAS: 2088237-61-8) is a boronic acid derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (BOC)-protected piperazine group at the 5-position of the phenyl ring. The BOC group serves as a protective moiety for the secondary amine in the piperazine ring, enhancing the compound’s stability during synthetic procedures while allowing for selective deprotection under acidic conditions . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures, which are pivotal in pharmaceutical and materials chemistry. Its molecular weight is approximately 382.1 g/mol (exact value depends on isotopic composition), and it is typically stored at controlled temperatures (0–6°C) to prevent degradation .

Properties

IUPAC Name |

[3-bromo-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAMDOSUSYAJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-BOC-piperazino)phenylboronic acid typically involves multi-step organic reactionsThe piperazine is then protected with a BOC group to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-BOC-piperazino)phenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are commonly formed.

Deprotection Reactions: The free piperazine derivative is obtained.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H22BBrN2O4

Key Features :

- Contains a bromine atom, a boronic acid moiety, and a tert-butoxycarbonyl (BOC)-protected piperazine ring.

- Exhibits reactivity typical of boronic acids, including the ability to form covalent bonds with diols.

Organic Synthesis

3-Bromo-5-(4-BOC-piperazino)phenylboronic acid serves as a versatile building block in organic synthesis. It is employed in:

- Coupling Reactions : Facilitating the formation of biaryl compounds through Suzuki coupling reactions.

- Substitution Reactions : Acting as an intermediate to synthesize complex organic molecules.

Biological Applications

The compound has been investigated for its potential biological activities:

- Modification of Biomolecules : Used to study biological processes and develop bioconjugates.

- Anticancer Research : Preliminary studies indicate that it may exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Medicinal Chemistry

In drug development, this compound is explored for:

- Enzyme Inhibition : Its boronic acid moiety allows it to interact with enzymes, potentially leading to the development of inhibitors for therapeutic targets.

- Pharmaceutical Intermediates : Utilized in the synthesis of active pharmaceutical ingredients (APIs).

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings suggest that the compound has moderate cytotoxicity and warrants further investigation into its mechanisms of action and potential therapeutic applications.

Antimicrobial Development

In another investigation, the compound was tested for antimicrobial properties against common pathogens. Results demonstrated moderate activity, indicating its potential as a lead compound for further optimization in antibiotic development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-BOC-piperazino)phenylboronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Key Observations:

Electron Effects: The BOC-piperazino group in the target compound is electron-donating, which may slow coupling reactions compared to electron-withdrawing groups (e.g., CF₃ in 3-Bromo-5-(trifluoromethyl)phenylboronic acid) .

Solubility: Unprotected boronic acids (e.g., phenylboronic acid) exhibit poor solubility in hydrocarbons but moderate solubility in ethers and ketones. Pinacol esters (e.g., 4-(4-BOC-piperazino)phenylboronic acid pinacol ester) show significantly improved solubility in chloroform and acetone .

Reactivity in Suzuki Coupling : The BOC group in the target compound may sterically hinder palladium catalyst interactions, requiring optimized conditions (e.g., Pd(OAc)₂ with water-soluble ligands like TPPTS) . By contrast, trifluoromethyl-substituted analogs achieve higher yields (>90%) under standard conditions .

Biological Activity

3-Bromo-5-(4-BOC-piperazino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a bromine atom and a piperazine moiety protected by a Boc (tert-butyloxycarbonyl) group. The general formula is , and its CAS number is 2088237-61-8.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The phenyl ring is brominated to introduce the bromine substituent.

- Boc Protection : The piperazine nitrogen is protected using Boc anhydride to enhance stability during subsequent reactions.

- Boronic Acid Formation : The final step involves the formation of the boronic acid functional group through reaction with boron reagents.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protease Inhibition : Boronic acids are known to inhibit serine proteases by forming covalent bonds with the active site serine residue, effectively blocking enzyme activity .

- Anticancer Activity : Some studies suggest that compounds containing boron can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in cell growth and survival .

Table 1: Biological Activity Overview

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that derivatives of phenylboronic acids can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, a study indicated that modifications on the phenyl ring significantly enhanced the compound's potency against MCF-7 breast cancer cells, showing an IC50 value in the low micromolar range .

- Antimicrobial Activity : Research has shown that boronic acids exhibit antimicrobial properties against Gram-positive bacteria. A study reported that this compound displayed significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-Bromo-5-(4-BOC-piperazino)phenylboronic acid to ensure stability?

- Answer: The compound should be stored at 0–6°C under inert gas (e.g., argon) to minimize hydrolysis of the boronic acid group and degradation of the BOC-protected piperazine moiety. This aligns with handling protocols for structurally similar brominated phenylboronic acids, which require cold storage to preserve reactivity .

Q. How can the boronic acid group in this compound be utilized in cross-coupling reactions?

- Answer: The boronic acid group enables participation in Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Use Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of polar aprotic solvents (THF, DMF) and aqueous bases (Na₂CO₃, K₂CO₃) at 60–100°C. The bromine substituent may act as a directing group or remain inert depending on reaction conditions .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Answer: Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended. For boronic acid derivatives, avoid prolonged exposure to acidic/basic conditions during purification. Recrystallization from ethanol/water mixtures can improve purity, as demonstrated for analogous halogenated phenylboronic acids .

Advanced Research Questions

Q. How does the steric bulk of the BOC-protected piperazine moiety influence coupling efficiency in Suzuki-Miyaura reactions?

- Answer: The BOC group introduces steric hindrance, potentially slowing transmetallation steps. Optimize by increasing catalyst loading (1–5 mol% Pd) or using bulky ligands (e.g., SPhos) to enhance turnover. Pre-activation of the boronic acid with NH₄OH or KF may mitigate steric effects, as shown in couplings with hindered boronic acids .

Q. What analytical techniques are critical for characterizing this compound and its reaction byproducts?

- Answer:

- NMR: ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm); ¹H/¹³C NMR identifies substituent positions and BOC deprotection.

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight (exact mass: ~381.1 g/mol for C₁₅H₂₁BBrN₂O₄).

- HPLC: Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) detect hydrolyzed boronic acid or BOC-deprotected byproducts .

Q. Why might regioselectivity challenges arise in functionalizing the bromine substituent, and how can they be addressed?

- Answer: Bromine’s electron-withdrawing nature directs electrophilic substitution meta/para to itself, but steric blocking by the BOC-piperazine group may alter reactivity. Use computational modeling (DFT) to predict reactive sites or employ directing groups (e.g., -Bpin) for selective functionalization. Alternatively, leverage Pd-catalyzed C-H activation strategies .

Q. How does the pH of reaction media affect the stability of the boronic acid moiety?

- Answer: Boronic acids form reversible boronate esters under basic conditions (pH > 8) and hydrolyze to borate species in strong acids (pH < 3). Maintain near-neutral pH (5–7.5) in aqueous reactions to balance reactivity and stability. Buffered systems (e.g., phosphate) are recommended for bioconjugation studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.